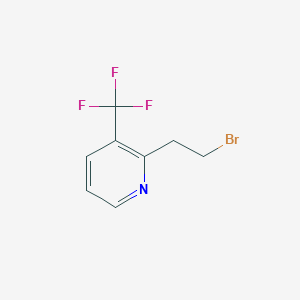
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate is a compound that belongs to the class of acrylates, which are esters derived from acrylic acid This compound features a pyrrolidine ring substituted with hydroxyl groups at the 3 and 4 positions, and an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate typically involves the reaction of pyrrolidine derivatives with acrylic acid or its esters. One common method is the esterification of 3,4-dihydroxypyrrolidine with methyl acrylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to promote the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form carbonyl compounds.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of ethers or esters with various substituents.
科学研究应用
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of functional polymers and coatings with specific properties.
作用机制
The mechanism of action of Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl groups and acrylate moiety can participate in hydrogen bonding and covalent interactions, influencing the compound’s activity and selectivity.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Acrylates: Esters of acrylic acid with various substituents.
Uniqueness
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate is unique due to the presence of both hydroxyl groups on the pyrrolidine ring and the acrylate moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other pyrrolidine or acrylate derivatives.
属性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
methyl (E)-3-(3,4-dihydroxypyrrolidin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)2-3-9-4-6(10)7(11)5-9/h2-3,6-7,10-11H,4-5H2,1H3/b3-2+ |
InChI 键 |
HOVLWLZAGGCWFQ-NSCUHMNNSA-N |
手性 SMILES |
COC(=O)/C=C/N1CC(C(C1)O)O |
规范 SMILES |
COC(=O)C=CN1CC(C(C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


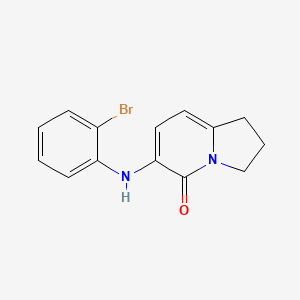

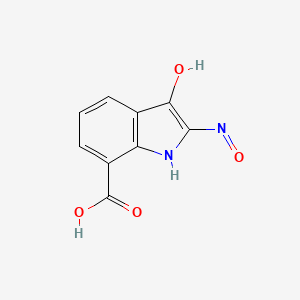

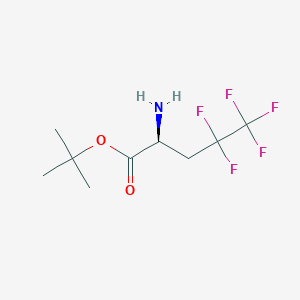
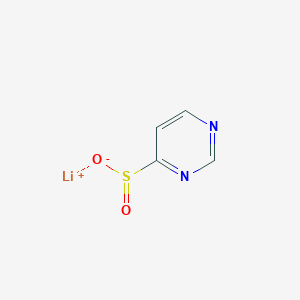

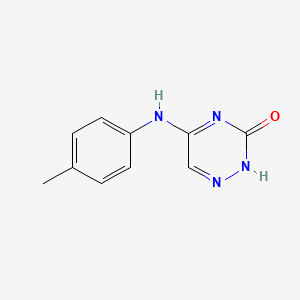
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
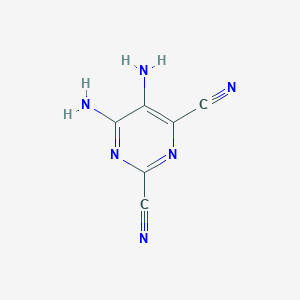
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)

